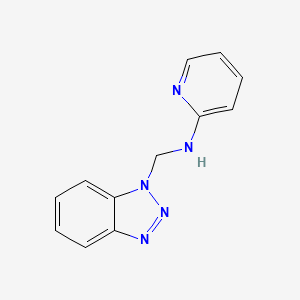![molecular formula C16H12F2N4OS B5704190 N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of thiadiazole and urea, which are known to possess various biological activities. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound are discussed below.
作用機序
The mechanism of action of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammation. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death that is involved in the elimination of cancer cells.
実験室実験の利点と制限
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain assays. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the study of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential of this compound as an anti-cancer agent. Another future direction is the optimization of the synthesis method for this compound to improve its solubility and bioavailability. Finally, studies are needed to determine the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea involves the reaction of 2-fluorobenzylamine with thiosemicarbazide in the presence of sodium hydroxide to form 5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 2-fluorophenyl isocyanate in the presence of triethylamine to yield this compound.
科学的研究の応用
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in the development and progression of these diseases.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c17-11-6-2-1-5-10(11)9-14-21-22-16(24-14)20-15(23)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIAWYFFUTUQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


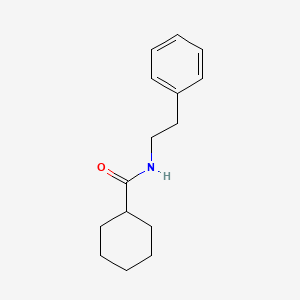
![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)


![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
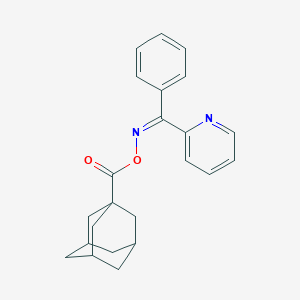
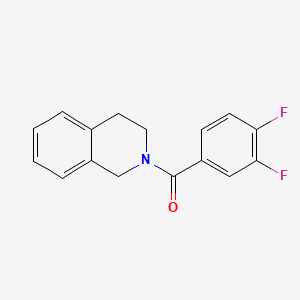
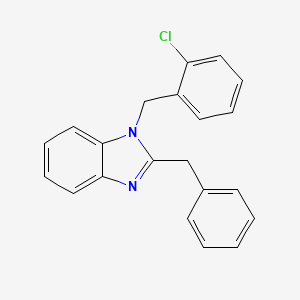
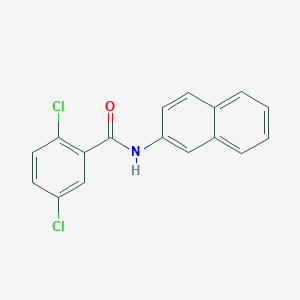
![5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)
